molecular formula C17H17N3S B5568547 4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine

4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine

Cat. No.: B5568547
M. Wt: 295.4 g/mol
InChI Key: IXFGWQQRUJBTDY-UHFFFAOYSA-N
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Description

4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine is a complex organic compound that features a thiazole ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine typically involves the reaction of 4-N,4-N-dimethyl-1,4-phenylenediamine with 4-phenyl-1,3-thiazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification .

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes .

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine is unique due to its combined structural features of a thiazole ring and a benzene ring, which confer specific chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-20(2)15-10-8-14(9-11-15)18-17-19-16(12-21-17)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFGWQQRUJBTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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